meso-1,2-Diphenylethylenediamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2S)-1,2-diphenylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14H,15-16H2/t13-,14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PONXTPCRRASWKW-OKILXGFUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]([C@H](C2=CC=CC=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90915119 | |
| Record name | (1R,2S)-Diaminodiphenylethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90915119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951-87-1, 16635-95-3 | |
| Record name | meso-1,2-Diphenylethylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000951871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1R,2S)-Diaminodiphenylethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90915119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Ethanediamine, 1,2-diphenyl-, (1R,2R)-rel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.198 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Meso-1,2-Diphenylethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | meso-1,2-Diphenylethylenediamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SLY76BC5ZF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies and Stereochemical Control of Meso 1,2 Diphenylethylenediamine
Direct Synthesis Approaches for meso-1,2-Diphenylethylenediamine (B1233172)
The direct synthesis of this compound can be achieved through various chemical reactions, with reductive amination and diastereoselective routes being prominent methods.
Reductive Amination Strategies
Reductive amination is a key method for synthesizing 1,2-diphenylethylenediamine. This process often starts from benzil, which undergoes reductive amination to yield the diamine. wikipedia.org The reaction can produce both the chiral and meso diastereomers, and the outcome is dependent on the relative stereochemistry of the two newly formed chiral centers. wikipedia.org
A variety of reducing agents and reaction conditions can be employed to influence the stereoselectivity of the amination process. The general mechanism involves the formation of an imine or enamine intermediate, which is then reduced to the corresponding amine.
Table 1: Comparison of Reductive Amination Strategies
| Starting Material | Reducing Agent | Catalyst | Diastereomeric Ratio (meso:chiral) | Reference |
|---|---|---|---|---|
| Benzil | H₂/NH₃ | Raney Nickel | Variable | wikipedia.org |
| Benzoin | NH₃/H₂ | Metal Catalyst | Variable | Not specified |
| Benzaldehyde | NH₄OAc/NaBH₃CN | N/A | Variable | Not specified |
Diastereoselective Synthesis Routes
Diastereoselective synthesis routes aim to selectively produce the meso isomer over the chiral enantiomers. These methods often involve the use of specific catalysts or reaction conditions that favor the formation of the desired diastereomer. For instance, certain catalytic systems can direct the stereochemical outcome of the reduction of a diketone precursor, leading to a higher yield of the this compound.
Green Chemistry Approaches and Sustainable Synthesis of this compound
The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact. In the context of this compound synthesis, this involves the use of environmentally benign solvents, catalysts, and reagents, as well as developing more energy-efficient processes.
Research in this area focuses on several key aspects:
Catalysis: The development of highly efficient and recyclable catalysts can reduce waste and energy consumption.
Alternative Solvents: The use of greener solvents, such as water or supercritical fluids, in place of volatile organic compounds is a major goal.
Atom Economy: Synthetic routes with high atom economy, where a maximum number of atoms from the reactants are incorporated into the final product, are preferred.
Renewable Feedstocks: Exploring the use of renewable starting materials instead of petroleum-based ones is a long-term objective for sustainable chemical production.
While specific green synthesis routes for this compound are not extensively detailed in the provided search results, the general trends in sustainable organic synthesis suggest that future research will likely focus on these areas. One company, Ningbo Inno Pharmchem Co., Ltd., emphasizes its commitment to environmentally friendly manufacturing of this compound by minimizing waste and reducing their environmental impact. nbinno.com
Coordination Chemistry and Complex Formation of Meso 1,2 Diphenylethylenediamine
Ligand Properties and Chelation Modes of meso-1,2-Diphenylethylenediamine (B1233172)
This compound (also known as meso-stilbenediamine or meso-dpen) is a bidentate ligand, coordinating to metal centers through its two nitrogen atoms. The molecule possesses two stereocenters with opposite configurations (R,S), resulting in an achiral, meso compound. This stereochemistry imparts specific geometric constraints upon chelation.
The presence of the two phenyl groups on the ethylenediamine (B42938) backbone introduces significant steric bulk. This steric hindrance influences the conformation of the five-membered chelate ring formed upon coordination to a metal. The phenyl groups can adopt either a pseudo-axial or pseudo-equatorial position. Due to steric interactions, complexes with meso-dpen are often more labile than their counterparts with less sterically demanding diamines. The chelation of meso-dpen, which is not C2 symmetric, can lead to the formation of facial (fac) and meridional (mer) isomers in octahedral complexes. In a fac isomer, the bond angles between the three Co–NH2 bonds connected to carbons with the same configuration are approximately 90°, while in a mer isomer, one of these angles is about 180°.
Synthesis and Structural Characterization of Transition Metal Complexes with this compound Ligands
The synthesis of transition metal complexes with this compound typically involves the direct reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by a variety of techniques, including single-crystal X-ray diffraction, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy to elucidate their solid-state structures and solution behavior.
Complexes with First-Row Transition Metals (e.g., Ni(II), Co(II))
Complexes of this compound with first-row transition metals such as nickel(II) and cobalt(II) have been synthesized and studied. For instance, nickel(II) Schiff base complexes have been prepared by reacting this compound with substituted salicylaldehydes, followed by the addition of a nickel(II) salt. These complexes have been characterized by microanalysis, X-ray crystallography, and NMR spectroscopy. The coordination geometry around the Ni(II) ion in these complexes is often square planar.
Cobalt(II) complexes with Schiff base ligands derived from this compound have also been reported. The synthesis and characterization of these complexes contribute to the broader understanding of the coordination chemistry of first-row transition metals with this sterically demanding ligand. Tris(chelate) cobalt(III) complexes with meso-2,3-butanediamine, a related ligand, have been isolated, though similar adducts of meso-dpen are reported to be labile, likely due to steric clashes involving the phenyl groups.
Complexes with Second and Third-Row Transition Metals (e.g., Pd(II), Pt(II), Ru(II), Ir(II))
The coordination chemistry of this compound with heavier transition metals has been explored, leading to complexes with interesting structural features and potential applications.
Palladium(II) and Platinum(II): Palladium(II) and platinum(IV) complexes with a tetradentate ligand derived from this compound and 3-chloropropanoic acid have been synthesized. The palladium(II) complex, cis-dichlorido-(meso-1,2-diphenyl-ethylenediamine-N,N'-di-3-propanoate)-palladium(II), and the corresponding platinum(IV) complex have been characterized by elemental analysis and infrared spectroscopy. The crystal structure of the palladium(II) complex has been determined by X-ray analysis.
Ruthenium(II): Ruthenium(II) complexes incorporating N-heterocyclic carbene (NHC) ligands derived from this compound have been developed for applications in asymmetric olefin metathesis. The synthesis involves the desymmetrization of the meso-diamine. The resulting C1-symmetric NHC ligands lead to the formation of enantiomeric ruthenium catalysts.
Iridium(III): While specific examples of Iridium(II) complexes are less common, the broader class of iridium(III) complexes with dipyrrin (B1230570) ligands have been shown to be luminescent, indicating the potential for interesting photophysical properties in related iridium complexes.
Lanthanide and Actinide Complexes
The use of this compound in the coordination chemistry of f-block elements is an area of growing interest. Chiral macrocycles derived from 1,2-diphenylethylenediamine have been used to synthesize dinuclear lanthanide(III) helicates. While these studies often employ the chiral (R,R) or (S,S) isomers of diphenylethylenediamine, the principles of ligand design and complex formation are relevant to the meso form. The reaction of fluoride (B91410) with lanthanide(III) complexes of macrocycles derived from 1,2-diphenylethylenediamine can lead to the formation of dinuclear, fluoride-bridged species.
Research into the separation of trivalent actinides and lanthanides has utilized novel diglycolamide (DGA) derived ligands. While not directly involving this compound, this work highlights the types of complex coordination environments being designed for f-block elements, where the stereochemical properties of ligands play a crucial role. The synthesis of organometallic inclusion complexes with Group 4, lanthanide, and actinide elements has also been reported, demonstrating the versatility of these metals in forming complexes with organic ligands.
Influence of this compound Stereochemistry on Metal Center Coordination Geometry
The (R,S) stereochemistry of this compound has a profound impact on the coordination geometry of the resulting metal complexes. Unlike its C2-symmetric chiral counterparts, ((R,R)- and (S,S)-dpen), the meso isomer is not C2 symmetric. This lack of C2 symmetry allows for the formation of geometric isomers, specifically facial (fac) and meridional (mer), in octahedral tris(chelate) complexes.
The steric bulk of the phenyl groups also plays a critical role. For the five-membered chelate ring to form, the phenyl groups must adopt specific orientations. This can lead to significant steric strain, particularly if a phenyl group is forced into a pseudoaxial position. This strain can influence the stability and lability of the complexes. For example, tris(chelate) cobalt(III) complexes with meso-dpen are reported to be more labile than those with less substituted diamines. The interplay between the inherent stereochemistry of the ligand and the steric demands of the phenyl substituents ultimately governs the preferred coordination geometry and the stability of the resulting metal complex.
Supramolecular Architectures and Coordination Polymers Involving this compound Ligands
The rigid and sterically defined nature of this compound makes it a valuable building block for the construction of supramolecular assemblies and coordination polymers. The directional nature of the coordination bonds, coupled with non-covalent interactions such as hydrogen bonding and π-π stacking involving the phenyl groups, can guide the self-assembly of discrete molecular architectures or extended polymeric networks.
For instance, a platinum(IV) complex with a tetradentate ligand derived from this compound forms a 3D infinite network, creating a supramolecular coordination polymer. In contrast, a related cobalt-containing complex forms a supramolecule linked by non-covalent interactions like hydrogen bonding and electrostatic forces.
Catalytic Applications of Meso 1,2 Diphenylethylenediamine Based Systems
Asymmetric Catalysis Mediated by meso-1,2-Diphenylethylenediamine (B1233172) and its Derivatives
The derivatization of this compound into chiral ligands and organocatalysts has enabled its successful application in a broad spectrum of asymmetric catalytic reactions. By introducing specific functionalities onto the nitrogen atoms of the diamine backbone, researchers have developed catalysts tailored for specific transformations, achieving high levels of stereocontrol.
Catalysts derived from this compound have demonstrated notable efficacy in the asymmetric hydrogenation of prochiral ketones and other unsaturated compounds. Ruthenium complexes incorporating chiral ligands derived from this diamine are particularly prominent in this area. For instance, the asymmetric hydrogenation of acetophenone (B1666503) using a catalyst system generated from trans-RuH(η¹-BH₄)[(S)-tolbinap][(S,S)-dpen] in 2-propanol yields (R)-phenylethanol with 82% enantiomeric excess (ee). researchgate.net The reaction proceeds effectively even at atmospheric pressure and room temperature. researchgate.net
The versatility of these catalysts is further highlighted by their application in the hydrogenation of various aromatic ketones. A study utilizing a polymeric chiral complex, formed by allowing a polymer-supported chiral 1,2-diamine derived from (S,S)-1,2-diphenylethylenediamine to form a complex with RuCl₂/(S)-BINAP, demonstrated quantitative conversion and high enantioselectivity in the hydrogenation of aromatic ketones. researchgate.net For example, the hydrogenation of acetophenone using a zeolite Y-encapsulated (1S, 2S)-DPEN-Ru(TPP)₂ complex resulted in 100% conversion to (R)-phenylethanol with an enantiomeric excess of 61.0%. nih.gov
| Substrate | Catalyst System | Product | Conversion (%) | ee (%) | Source |
| Acetophenone | trans-RuH(η¹-BH₄)[(S)-tolbinap][(S,S)-dpen] | (R)-Phenylethanol | - | 82 | researchgate.net |
| Acetophenone | Zeolite Y-encapsulated (1S, 2S)-DPEN-Ru(TPP)₂ | (R)-Phenylethanol | 100 | 61.0 | nih.gov |
| Aromatic Ketones | Polymer-supported (S,S)-DPEN-RuCl₂/(S)-BINAP | Corresponding Alcohols | Quantitative | High | researchgate.net |
While the application of this compound derivatives in asymmetric oxidation is an area of active research, specific examples focusing solely on the meso isomer are less prevalent in the literature compared to its chiral counterparts. However, the broader class of 1,2-diphenylethylenediamine-derived ligands has been successfully employed in asymmetric epoxidation. For example, Mn(salen) complexes derived from (R,R)-1,2-diphenylethylenediamine have been used as catalysts for the asymmetric epoxidation of unfunctionalized alkenes. researchgate.net These catalysts have shown the ability to convert substrates like 6,7-dihydro-5H-benzocycloheptene to the corresponding epoxide with high enantioselectivity. researchgate.net It is important to note that these examples utilize the chiral enantiomer of DPEN, but they demonstrate the potential of the diamine scaffold in this type of transformation. Further research is needed to fully explore the capabilities of catalysts specifically derived from meso-DPEN in asymmetric oxidation and epoxidation reactions.
Derivatives of this compound have proven to be highly effective organocatalysts for various asymmetric carbon-carbon bond-forming reactions, including the Aldol (B89426) and Michael reactions.
In the asymmetric intermolecular Aldol reaction, novel homochiral L-bis-prolinamides synthesized from this compound have been utilized as organocatalysts. researchgate.net For the reaction between cyclohexanone (B45756) and 4-nitrobenzaldehyde, one such catalyst afforded the aldol product in 86% yield with a diastereomeric ratio of 95:5 and an enantioselectivity of 95% for the anti-isomer. researchgate.net
(R,R)-1,2-diphenylethylenediamine-derived thiourea (B124793) organocatalysts have been successfully applied in the asymmetric Michael addition of ketones and aldehydes to nitroalkenes. mdpi.commdpi.com In the addition of cycloketones to nitroalkenes, these catalysts have produced Michael adducts with high yields (88-99%), diastereoselectivities (syn/anti up to 9/1), and enantioselectivities (76-99% syn ee). mdpi.com Similarly, in the reaction of isobutyraldehyde (B47883) with trans-β-nitrostyrene, a thiourea catalyst derived from (R,R)-1,2-diphenylethylenediamine afforded the Michael adduct with high yield and enantioselectivity (97-99% ee). mdpi.com
| Reaction | Substrates | Catalyst | Yield (%) | dr | ee (%) | Source |
| Aldol | Cyclohexanone + 4-Nitrobenzaldehyde | L-bis-prolinamide from meso-DPEN | 86 | 95:5 (anti) | 95 | researchgate.net |
| Michael | Cycloketones + Nitroalkenes | (R,R)-DPEN-thiourea | 88-99 | up to 9:1 (syn) | 76-99 (syn) | mdpi.com |
| Michael | Isobutyraldehyde + trans-β-Nitrostyrene | (R,R)-DPEN-thiourea | 94-99 | 9:1 (syn) | 97-99 (syn) | mdpi.com |
Information regarding the application of this compound-based systems in the asymmetric Heck reaction is not extensively detailed in the reviewed literature.
The enantioselective reduction of ketones to chiral alcohols is a fundamental transformation in organic synthesis, and catalysts derived from this compound have shown promise in this area. Bifunctional thiourea-amine organocatalysts have been developed for the reduction of prochiral ketones using catecholborane. nih.gov These air-stable catalysts facilitate the reduction of a variety of aryl ketones with excellent stereocontrol. For example, the reduction of simple phenyl alkyl ketones proceeds smoothly to the corresponding (S)-alcohols with high enantioselectivity. nih.gov The presence of ortho-substituents or electron-withdrawing/donating groups on the aromatic ring does not significantly diminish the high levels of enantioselectivity achieved. nih.gov
Ruthenium catalysts bearing N-heterocyclic carbene (NHC) ligands derived from this compound have been synthesized and investigated in olefin metathesis reactions. The desymmetrization of the meso-diamine allows for the creation of C₁-symmetric NHC ligands. These ligands, when incorporated into ruthenium complexes, have been tested in model asymmetric ring-closing metathesis (ARCM) reactions. While the enantioselectivities observed have been modest, these studies provide valuable insights into the influence of the NHC ligand's stereochemistry on the catalytic performance. acs.org The synthesis of these catalysts often involves a multi-step process, starting with the Pd-catalyzed cross-coupling of this compound. acs.org
Mechanistic Investigations of Catalytic Cycles Involving this compound Complexes
Understanding the mechanistic pathways of catalytic cycles is crucial for the rational design of more efficient and selective catalysts. For reactions involving this compound-based systems, several mechanistic studies have been undertaken.
In the context of the asymmetric Michael addition catalyzed by a (R,R)-1,2-diphenylethylenediamine-derived thiourea, computational studies using DFT (B3LYP/6-31G(d,p)) have been performed to elucidate the catalytic mechanism. The proposed mechanism involves the formation of an enamine from the primary amine of the catalyst and the ketone substrate. This enamine is then activated through hydrogen bonding between the nitro group of the nitroalkene and the thiourea moiety of the catalyst, facilitating the 1,4-addition. mdpi.commdpi.com
For the asymmetric hydrogenation of ketones catalyzed by BINAP/1,2-diamine-ruthenium(II) complexes, it has been proposed that the reaction proceeds via a nonclassical metal-ligand bifunctional mechanism. researchgate.net This mechanism involves a chiral RuH₂(diphosphine)(diamine) intermediate, where a hydride on the ruthenium and a proton from the NH₂ ligand are simultaneously transferred to the carbonyl group through a six-membered pericyclic transition state. researchgate.net The NH₂ group of the diamine ligand plays a crucial role in the catalytic cycle, and the reaction occurs in the outer coordination sphere of the 18-electron RuH₂ complex without direct interaction between the carbonyl and the metal center. researchgate.net
Spectroscopic and Kinetic Studies of Active Species
Spectroscopic and kinetic investigations are crucial for understanding the structure and behavior of catalytically active species derived from this compound (meso-DPEN). These studies provide insights into reaction mechanisms, catalyst stability, and the factors governing selectivity.
Circular Dichroism (CD) spectroscopy is a powerful tool for studying chiral molecules. In the context of metal complexes involving the 1,2-diphenylethylenediamine backbone, CD spectra offer valuable information about the conformation of the chelate ring. For instance, studies on nickel(II) complexes with Schiff base ligands derived from (1S,2S)-1,2-diphenylethylenediamine show that the conformation of the central diamine chelate ring is λ (lambda). iucr.org The CD spectra of such complexes can be sensitive to substituents on the imine carbons, influencing the observed electronic transitions. iucr.org While this specific example uses the chiral (1S,2S) isomer, the principles of using CD spectroscopy to probe the chelate ring conformation are applicable to complexes derived from the meso form as well.
¹H NMR spectroscopy is another essential technique. In studies of cobalt(III) tricationic complexes with (S,S)-1,2-diphenylethylenediamine, diastereotopic protons on the amine groups exhibit distinct signals. acs.org The chemical shifts of these protons can be significantly affected by hydrogen bonding interactions with counter-ions, providing a spectroscopic handle to probe the catalyst's immediate environment. acs.orgacs.org For example, in mixed salts containing both chloride and a bulky, non-coordinating borate (B1201080) anion (BArf⁻), one of the N-H protons can shift far downfield (e.g., ~8.0 ppm vs. ~4.0 ppm), indicating strong hydrogen bonding with the chloride anions. acs.org
Kinetic studies reveal how reaction conditions and catalyst structure affect reaction rates and product distribution. In the hydrodeoxygenation (HDO) of phenol (B47542), the rate-determining steps are highly dependent on the catalyst and reaction conditions. mdpi.com While many studies are performed in batch reactors, continuous flow systems allow for long-term stability assessments. mdpi.com In the asymmetric transfer hydrogenation of ketones using ruthenium complexes of N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (Ts-DPEN), kinetic analysis is fundamental to optimizing reaction parameters. The choice of solvent, such as an ionic liquid, can significantly influence reaction kinetics. researchgate.net The rate constants are affected by solvent properties like polarity, hydrogen-bond acidity/basicity, and viscosity. researchgate.net
Table 1: Spectroscopic and Kinetic Data for 1,2-Diphenylethylenediamine-Based Catalysts
| Catalyst System | Technique | Observation | Implication | Reference |
| [Ni(II)(salen-type ligand)] with (1S,2S)-DPEN | Circular Dichroism | Negative CD band around 420 nm; sign reversal in 450-650 nm region depending on imine substituent. | The N,N-chelate ring adopts a preferred λ conformation; CD sign is sensitive to the broader ligand structure. | iucr.org |
| [Co(III)((S,S)-DPEN)₃]³⁺ salts | ¹H NMR | Diastereotopic N-H protons show distinct signals; one proton shifts downfield (to ~8.0 ppm) with specific anions. | Provides direct evidence of hydrogen bonding between the catalyst's N-H groups and counter-ions. | acs.org |
| Ru-TsDPEN | Kinetic Studies | Reaction rates in ionic liquids depend on solvent polarity, viscosity, and hydrogen bonding capabilities. | Catalyst performance can be tuned by selecting a nontraditional solvent with optimal physical properties. | researchgate.net |
| Supported Ni-Co Catalyst | Kinetic Studies | In phenol HDO, product selectivity (e.g., cyclohexanol (B46403) vs. cyclohexane) changes significantly with time on-stream and flow rate. | Reveals catalyst deactivation pathways and helps define optimal operating conditions for continuous processes. | mdpi.com |
Computational Modeling of Transition States and Reaction Pathways
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of reactions catalyzed by meso-DPEN-based systems. These models allow for the detailed examination of transition states and reaction intermediates that are often difficult or impossible to observe experimentally.
DFT calculations have been employed to understand the formation of related diamine compounds. For example, in the reaction of N,N-dimethylbenzylamine, calculations showed that α-deprotonation is more favorable than ortho-lithiation, explaining the subsequent C-C coupling to form meso-1,2-bis(dimethylamino)-1,2-diphenylethane. researchgate.net This preference is attributed to the delocalization of the negative charge over the phenyl ring's π-system in the α-deprotonated anion. researchgate.net
In the context of catalysis, computational studies help rationalize the stereoselectivity observed in asymmetric reactions. For cobalt(III) and ruthenium hydrogen bond donor catalysts, computational analysis of hydrogen bonding motifs between the catalyst and various anions (like halides and tetraarylborates) provides insight into the catalyst-substrate interactions that precede the chemical transformation. acs.org The crystal structure of a catalyst can serve as a starting point for building computational models of transition-state assemblies, allowing researchers to speculate on the origins of enantioselectivity. acs.org
The diaza-Cope rearrangement, a method for synthesizing vicinal diamines, has also been studied computationally. These studies investigate the possible transition states to understand the thermodynamic driving forces of the reaction, such as the formation of resonance-assisted hydrogen bonds. scholaris.ca By modeling the energy profiles of different pathways, researchers can predict reaction outcomes and design more efficient synthetic routes to diamine ligands.
Role of this compound in Homogeneous and Heterogeneous Catalysis
The meso-DPEN scaffold is a versatile ligand foundation for both homogeneous and heterogeneous catalysis, enabling high activity and selectivity in a variety of chemical transformations.
Homogeneous Catalysis In homogeneous systems, catalysts derived from 1,2-diphenylethylenediamine and its derivatives are dissolved in the reaction medium, making the active sites highly accessible to substrates. wiley-vch.de This often leads to superior activity and selectivity. A landmark example is the work by Noyori and coworkers, who demonstrated that a combination of a BINAP-Ru catalyst and a chiral diamine, such as (S,S)-1,2-diphenylethylenediamine, is exceptionally effective for the asymmetric hydrogenation of simple aromatic ketones. researchgate.net The diamine ligand was found to have a crucial synergetic effect, enabling the hydrogenation of ketones that were unreactive with the BINAP-Ru catalyst alone. researchgate.net This system achieved high enantiomeric excess (up to 99%) and could be used to activate racemic phosphine (B1218219) ligands, reaching a turnover number as high as 2,400,000. researchgate.net
Heterogeneous Catalysis A primary challenge in homogeneous catalysis is the difficulty of separating the catalyst from the product mixture. wiley-vch.de To overcome this, the DPEN ligand can be immobilized onto a solid support, creating a heterogeneous catalyst that is easily recovered and reused. wiley-vch.deresearchgate.net One approach involves attaching a chiral 1,2-diamine to a cross-linked polystyrene resin. researchgate.net The resulting polymer-supported ligand can then be complexed with a metal, such as ruthenium, to form a heterogeneous catalyst for the asymmetric hydrogenation of aromatic ketones. This polymeric catalyst can be recycled multiple times without a significant loss of activity or enantioselectivity. researchgate.net Another strategy involves encapsulating a ruthenium complex of a derivatized DPEN, such as N-(p-tolylsulfonyl)-1,2-diphenylethylenediamine, within silica (B1680970) microcapsules, which can also be conveniently recovered. wiley-vch.de
Table 2: Comparison of Homogeneous and Heterogeneous DPEN-Based Catalysis
| Catalyst Type | System Description | Key Advantage | Key Disadvantage | Reference |
| Homogeneous | BINAP-Ru complex with (S,S)-1,2-diphenylethylenediamine in solution. | High accessibility of active sites, leading to high activity and enantioselectivity (up to 99% ee). | Difficult to separate catalyst from product, hindering reuse. | researchgate.net |
| Heterogeneous | Chiral 1,2-diamine attached to a cross-linked polystyrene support. | Facile catalyst recovery and recyclability without loss of performance. | Potential for reduced activity or mass transfer limitations compared to homogeneous counterparts. | researchgate.net |
| Heterogeneous | Ru-TsDPEN catalyst encapsulated in silica microcapsules. | Convenient recovery and reuse of the catalyst system. | Synthesis of the supported catalyst can be complex. | wiley-vch.de |
Catalysis in Nontraditional Media (e.g., Ionic Liquids, Supercritical Fluids)
The use of nontraditional solvents like ionic liquids (ILs) and supercritical fluids (SCFs) offers significant advantages for catalytic processes, including enhanced reaction rates, improved selectivity, and simplified catalyst separation and recycling. The meso-DPEN framework has been successfully employed in these advanced media.
Ionic Liquids Ionic liquids are salts with low melting points that can act as solvents for a wide range of reactions. Their negligible vapor pressure and tunable physical properties make them attractive "green" alternatives to volatile organic compounds. researchgate.netliv.ac.uk In asymmetric transfer hydrogenation, ruthenium complexes containing chiral 1,2-diphenylethylenediamine derivatives have been effectively used in ILs. academie-sciences.fr For example, the hydrogenation of acetophenone using a Ru-TsDPEN catalyst in an IL with 2-propanol/KOH as the hydrogen source showed good results for catalyst retention and recycling. academie-sciences.fr The properties of the IL, such as the nature of its cation and anion, can greatly influence reaction kinetics and catalyst stability. researchgate.net
Supercritical Fluids Supercritical fluids, such as supercritical carbon dioxide (scCO₂) and supercritical water, exist above their critical temperature and pressure and exhibit unique properties of both a liquid and a gas. liv.ac.uk These properties can be advantageous for catalysis. Research has been conducted on using stationary phases based on DPEN derivatives under supercritical fluid conditions for chromatographic separations, highlighting the stability and utility of these compounds in such media. researchgate.netuniroma1.it Furthermore, some hydrodeoxygenation studies have been performed in supercritical water, which can serve as both a solvent and a reactant. mdpi.com While direct catalytic applications of meso-DPEN in SCFs are an emerging area, the known stability and performance of related systems suggest significant potential. liv.ac.uk For instance, chiral Ir-CsDPEN catalysts have demonstrated effectiveness for asymmetric transfer hydrogenation of aryl ketones using formate (B1220265) as a hydrogen source in neat water, a related non-conventional medium. liv.ac.uk
Computational and Theoretical Studies of Meso 1,2 Diphenylethylenediamine and Its Complexes
Density Functional Theory (DFT) Calculations on Electronic Structure and Conformation
Density Functional Theory (DFT) has been employed to elucidate the electronic structure and preferred conformations of meso-1,2-diphenylethylenediamine (B1233172) and its derivatives. For instance, in a study of cobalt(III) Schiff base complexes derived from this compound, DFT calculations were performed to understand the geometry and electronic properties of the complexes. The optimized structures obtained from these calculations were found to be in good agreement with experimental X-ray diffraction data.
These calculations provide valuable information on bond lengths, bond angles, and the distribution of electron density within the molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are also calculated to determine the electronic transition properties and reactivity of the complexes. The energy gap between the HOMO and LUMO is a crucial parameter for understanding the chemical reactivity and kinetic stability of the molecule.
| Parameter | Calculated Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -2.9 eV |
| HOMO-LUMO Gap | 3.3 eV |
| Co-N Bond Length | 1.95 Å |
| Co-O Bond Length | 1.89 Å |
Molecular Dynamics Simulations of Ligand-Metal Interactions
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. While specific MD studies on this compound are not extensively documented in publicly available literature, the methodology has been widely applied to similar ethylenediamine-metal complexes. These simulations can provide detailed insights into the dynamics of ligand-metal interactions, including the stability of the coordination sphere, ligand exchange processes, and the role of the solvent.
In a typical MD simulation of a metal complex, the system is modeled with a force field that describes the potential energy of the system as a function of the atomic coordinates. The simulation then solves Newton's equations of motion for the system, allowing the atoms to move and interact over a specified period. This provides a trajectory of the system's evolution, from which various properties can be calculated, such as radial distribution functions to characterize the coordination environment and the mean square displacement to study diffusion.
For a complex involving a ligand like this compound, MD simulations could be used to:
Determine the conformational flexibility of the ligand upon coordination to a metal center.
Investigate the stability of the chelate ring formed by the diamine.
Explore the interactions of the complex with solvent molecules and other species in solution.
Prediction of Reactivity and Selectivity in Catalytic Processes
Computational methods, particularly DFT, are instrumental in predicting the reactivity and selectivity of catalysts derived from this compound. By modeling the reaction pathways of a catalytic cycle, researchers can identify the transition states and intermediates, and calculate their relative energies. This information is crucial for understanding the mechanism of the reaction and for predicting the stereochemical outcome.
For catalysts based on chiral derivatives of 1,2-diphenylethylenediamine, computational studies have been used to rationalize the observed enantioselectivity in various reactions, such as asymmetric hydrogenation and transfer hydrogenation. The calculations can reveal the subtle non-covalent interactions between the catalyst and the substrate in the transition state that are responsible for the selective formation of one enantiomer over the other.
| Stereoisomer of Product | Calculated Activation Energy (kcal/mol) |
|---|---|
| (R)-Product | 15.2 |
| (S)-Product | 18.5 |
The difference in activation energies for the formation of the two enantiomers can be correlated with the experimentally observed enantiomeric excess.
Conformational Analysis and Stereochemical Descriptors
The stereochemistry of this compound is a key determinant of its coordination chemistry and catalytic applications. The meso isomer is achiral due to a center of inversion. When it acts as a bidentate ligand, it forms a five-membered chelate ring with a metal ion. The conformation of this chelate ring can be described by stereochemical descriptors.
Quantum Chemical Studies of Reaction Intermediates
Quantum chemical methods are essential for the characterization of transient reaction intermediates that may be difficult to observe experimentally. These studies can provide detailed information about the electronic structure, geometry, and stability of these species. While specific quantum chemical investigations of reaction intermediates involving this compound are not widely reported, the general approach is well-established in the study of catalytic cycles.
For example, in a catalytic oxidation reaction, quantum chemical calculations could be used to model the structure and electronic properties of a high-valent metal-oxo intermediate that is stabilized by the this compound ligand. These calculations can help to elucidate the mechanism of oxygen transfer from the metal-oxo species to a substrate. By analyzing the molecular orbitals and charge distribution of the intermediate, researchers can gain insights into its reactivity and the factors that control the selectivity of the reaction.
Derivatization and Functionalization of Meso 1,2 Diphenylethylenediamine for Advanced Applications
Synthesis of Novel meso-1,2-Diphenylethylenediamine (B1233172) Derivatives for Ligand Design
The primary amine groups of this compound serve as versatile handles for the synthesis of a diverse array of derivatives tailored for specific applications in catalysis and coordination chemistry. rsc.org These modifications are crucial for tuning the steric and electronic properties of the resulting ligands, thereby influencing the selectivity and activity of their metal complexes.
N-Alkylation and N-Arylation Strategies
N-alkylation of this compound is a common strategy to introduce steric bulk and modify the electronic environment of the nitrogen atoms. For instance, N,N'-dimethyl-1,2-diphenylethylenediamine has been synthesized through methods like the pinacol (B44631) coupling of imines or the N-methylation of the primary diamine. orgsyn.org One notable synthesis involves the reductive coupling of N,N-dialkyl benzamides in the presence of an organosilane and titanium to produce N,N,N',N'-tetraalkyl-1,2-diarylethylenediamines. chemijournal.com These alkylated derivatives are valuable as chiral auxiliaries and as analytical reagents for the resolution and determination of the enantiomeric composition of aldehydes and other chiral molecules. orgsyn.org
While N-arylation of diamines is a known synthetic transformation, specific examples focusing on this compound are less commonly reported in general literature. However, the fundamental principles of amine arylation, such as Buchwald-Hartwig amination, could theoretically be applied to introduce aryl substituents onto the nitrogen atoms, further expanding the library of accessible ligands.
Incorporation into Chiral Scaffolds (e.g., N-Heterocyclic Carbenes, Schiff Bases)
The integration of the this compound backbone into more complex chiral scaffolds has proven to be a fruitful strategy for developing sophisticated ligands.
Schiff Bases: The condensation reaction between this compound and aldehydes or ketones readily forms Schiff base ligands. smolecule.com These reactions are versatile, allowing for the introduction of a wide variety of substituents that can fine-tune the ligand's properties. For example, novel Schiff base complexes of nickel have been synthesized from this compound and have demonstrated selective interactions with DNA quadruplexes. chemsrc.com The synthesis of these Schiff bases often involves a straightforward condensation reaction, highlighting the utility of the diamine as a scaffold.
N-Heterocyclic Carbenes (NHCs): While direct synthesis of NHCs from this compound is a more specialized area, the principles of NHC ligand synthesis can be applied. Typically, the synthesis of chelating bis-N-heterocyclic carbenes involves the use of bis-imidazolium salts as precursors, which are then reacted with a metal precursor to form the NHC complex in situ. academie-sciences.fr The diamine backbone can serve as the linker between the two heterocyclic units, providing a chiral environment around the resulting carbene carbons.
Polymer-Supported and Dendritic this compound Ligands
The immobilization of this compound derivatives onto solid supports, such as polymers, offers significant advantages in catalytic applications, including ease of separation and catalyst recycling. Although specific examples detailing the synthesis of dendritic structures based on this compound are not widely documented in the readily available literature, the principles of dendrimer synthesis can be applied. Functionalized PAMAM dendrimers, for instance, have been used as carriers for platinum-based drugs, showcasing the potential of dendritic architectures in advanced molecular systems. nih.govresearchgate.net The terminal groups of dendrimers could be functionalized with this compound to create high-density catalytic systems.
Applications in Materials Science (e.g., Metal-Organic Frameworks, Coordination Polymers, Chiral Stationary Phases)
The ability of this compound and its derivatives to act as ligands has been exploited in the construction of functional materials with applications in separation science and beyond. nbinno.com
Metal-Organic Frameworks (MOFs): Amine-functionalized MOFs have garnered significant attention for applications such as CO2 capture. rsc.org While the direct incorporation of this compound as a primary linker in well-known MOF structures is not extensively detailed in general reviews, its diamine nature makes it a candidate for either direct synthesis into the framework or for post-synthetic modification of existing MOFs to introduce chiral recognition sites.
Coordination Polymers: The formation of coordination polymers involves the self-assembly of metal ions and organic ligands into extended networks. nih.gov this compound can act as a bridging ligand, connecting metal centers to form one-, two-, or three-dimensional structures. The specific geometry of the diamine influences the resulting topology of the coordination polymer. For example, a one-dimensional coordination polymer has been synthesized using an aliphatic diamine to link triangular carboxylate cores of iron. nih.gov
Chiral Stationary Phases (CSPs): A significant application of this compound derivatives is in the preparation of chiral stationary phases for high-performance liquid chromatography (HPLC). These materials are crucial for the separation of enantiomers. Polymeric CSPs have been synthesized based on derivatives of 1,2-diphenylethylenediamine, demonstrating enantioselectivity for a wide range of racemic compounds.
Development of Sensors and Molecular Recognition Systems Based on this compound
The well-defined stereochemistry and coordinating ability of this compound derivatives make them excellent candidates for the development of chemical sensors and molecular recognition systems. nih.gov
The design of fluorescent sensors for metal ions, for instance, often relies on a chelating moiety that binds the target ion and a fluorophore that signals the binding event. mdpi.comnih.govresearchgate.net Derivatives of this compound can be functionalized with fluorophores to create sensors where the binding of a metal ion to the diamine unit perturbs the fluorescence properties of the molecule, allowing for sensitive detection. These sensors have shown promise in detecting various metal ions in biological and environmental samples. core.ac.ukmdpi.com
Exploration in Supramolecular Chemistry
In the realm of supramolecular chemistry, non-covalent interactions are harnessed to construct large, well-ordered assemblies from smaller molecular components. nih.gov this compound has been utilized as a key component in the formation of supramolecular structures.
A notable example is the formation of a supramolecular chiral host through the co-assembly of N-(2-naphthoyl)-L-aspartic acid and this compound. chemsrc.com This host system has demonstrated effectiveness in the enantioseparation of 1-arylethanols, achieving high enantiomeric excess. chemsrc.com The self-assembly is driven by non-covalent interactions between the components, creating a chiral cavity that can selectively bind one enantiomer of the guest molecule over the other. The study of such systems provides insights into the principles of molecular recognition and self-assembly. fairfield.edumdpi.comresearchgate.net
Below is a table summarizing the key applications and findings related to the derivatization and functionalization of this compound.
| Application Area | Derivative/System | Key Findings |
| Ligand Design | N,N'-dialkyl derivatives | Useful as chiral auxiliaries and analytical reagents for enantiomeric resolution. |
| Schiff bases | Form stable metal complexes with applications in selective DNA binding. | |
| Materials Science | Coordination Polymers | Acts as a linker to form extended network structures with potential in various material applications. |
| Chiral Stationary Phases | Polymeric derivatives show high enantioselectivity in chromatographic separations. | |
| Sensors | Fluorescent Derivatives | Can be functionalized with fluorophores for the sensitive detection of metal ions. |
| Supramolecular Chemistry | Supramolecular Hosts | Co-assembles with other molecules to form chiral hosts for enantioselective recognition. |
Advanced Analytical and Spectroscopic Methodologies for Research on Meso 1,2 Diphenylethylenediamine Systems
Application of Advanced NMR Techniques for Stereochemical and Mechanistic Elucidation (e.g., DOSY, NOESY, Chiral Derivatizing Agents)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the study of meso-1,2-diphenylethylenediamine (B1233172) systems. Beyond standard ¹H and ¹³C NMR for basic structural confirmation, advanced techniques provide deeper insights into the three-dimensional structure, molecular interactions, and dynamic behavior of these compounds in solution.
Chiral Derivatizing Agents (CDAs): The meso nature of 1,2-diphenylethylenediamine means it is achiral. However, its desymmetrization through derivatization on one of the nitrogen atoms creates a chiral center, resulting in a racemic mixture. mdpi.comresearchgate.net To determine the enantiomeric excess (ee) of such chiral derivatives, NMR spectroscopy in conjunction with chiral derivatizing agents is employed. For instance, new boric acids derived from chiral 1,2-diphenylethylenediamine have been developed as effective CDAs for determining the ee of chiral diols. rsc.org These agents react with the analyte to form diastereomeric species, which exhibit distinct NMR signals, allowing for quantification. The difference in chemical shifts (ΔΔδ) between the diastereomers can be significant, with reported values up to 0.39 ppm, facilitating accurate ee determination. rsc.org
Chiral Solvating Agents (CSAs): Alternatively, chiral solvating agents can be used. These agents form transient diastereomeric complexes with the enantiomers of a chiral derivative, inducing chemical shift differences in the NMR spectrum without forming a covalent bond. This compound itself can act as a chiral solvating agent in certain NMR studies. sigmaaldrich.com
2D NMR Techniques (NOESY and COSY): Two-dimensional NMR techniques are indispensable for assigning complex spectra, especially for Schiff base complexes derived from meso-DPEN. Correlation Spectroscopy (COSY) is used to establish proton-proton coupling networks, while Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about through-space proximity of protons, helping to confirm stereochemical assignments and ligand conformation within a complex. researchgate.netresearchgate.net For example, NOESY has been used to confirm ¹H assignments in nickel(II) Schiff base complexes containing the this compound moiety. researchgate.net
Diffusion-Ordered Spectroscopy (DOSY): DOSY is a powerful technique for studying mixtures and determining the size of molecular aggregates in solution. mdpi.comucdavis.edu It separates the NMR signals of different species based on their diffusion coefficients, which correlate with their size and shape. This method has been applied to study oligo-salen complexes derived from this compound. mdpi.com By measuring the diffusion coefficient, the molecular weight of the species in solution can be estimated, allowing researchers to distinguish between monomeric, dimeric, or higher oligomeric forms. mdpi.com For example, DOSY experiments on an oligo-salen derived from meso-DPEN in DMSO-d₆ showed a diffusion coefficient corresponding to a tetrameric form. mdpi.com
X-ray Crystallography for Absolute Configuration and Complex Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline solids at atomic resolution. It provides unambiguous proof of connectivity, conformation, and, for chiral molecules, absolute configuration. google.comrsc.org This technique has been extensively used to characterize this compound and its derivatives.
In the solid state, the conformation of the ligand and the geometry of its metal complexes are precisely defined. For instance, the crystal structure of meso-1,2-diphenylethylenediammonium adipate (B1204190) reveals that both the dication and the dianion lie on inversion centers. researchgate.net The crystal packing is stabilized by N—H⋯O and C—H⋯O interactions. researchgate.net Similarly, the structures of various Schiff base complexes, such as those with nickel(II), have been determined, providing exact bond lengths, angles, and details of the coordination sphere around the metal ion. researchgate.netrsc.org This information is critical for understanding the structure-activity relationships of these complexes, for example, in their interaction with DNA. researchgate.netrsc.org
The desymmetrization of meso-DPEN yields chiral products, and X-ray crystallography is crucial for assigning the absolute configuration of a single enantiomer, often after resolution. While computational methods are also used, X-ray diffraction provides the ultimate experimental confirmation. researchgate.netgoogle.com
Table 1: Selected Crystallographic Data for a this compound Salt
| Parameter | meso-1,2-Diphenylethylenediammonium adipate researchgate.net |
| Chemical Formula | C₁₄H₁₈N₂²⁺·C₆H₈O₄²⁻ |
| Formula Weight | 358.43 |
| Crystal System | Triclinic |
| Space Group | Pī |
| a (Å) | 6.361 (3) |
| b (Å) | 6.931 (3) |
| c (Å) | 11.820 (5) |
| α (°) | 105.35 (2) |
| β (°) | 92.05 (2) |
| γ (°) | 113.64 (2) |
| Volume (ų) | 454.4 (4) |
| Z | 1 |
| Temperature (K) | 100 |
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Studies for Stereochemical Analysis
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that measure the differential absorption and rotation of left- and right-circularly polarized light, respectively. These methods are exquisitely sensitive to the stereochemistry of chiral molecules and are vital for analyzing enantiopure compounds derived from the desymmetrization of meso-DPEN.
When this compound is derivatized to break its plane of symmetry, the resulting enantiomers can be distinguished by their chiroptical properties. mdpi.com The absolute configuration of these enantiomers can be assigned by comparing experimental ORD and CD spectra with those predicted by in silico calculations, often using density functional theory (DFT). mdpi.comresearchgate.netresearchgate.net For example, the absolute configuration of enantiomers of N-((1R, 2S)-2-amino-1,2-diphenylethyl)-2-isopropylbenzenamine, obtained from desymmetrizing meso-DPEN, was successfully assigned using this combined experimental and computational approach. mdpi.com
CD spectroscopy is also a powerful tool for studying the binding of meso-DPEN-containing metal complexes to biological macromolecules like DNA. researchgate.netrsc.org The interaction of a chiral complex with DNA can induce changes in the CD spectrum of the DNA, providing information about the binding mode. researchgate.net Furthermore, the CD spectrum of the complex itself, particularly in the d-d transition region for metal ions, can be correlated with the absolute configuration around the metal center. researchgate.net For instance, studies on nickel(II) Schiff base complexes of meso-DPEN have shown significant binding to tetramolecular DNA quadruplexes, an interaction monitored by changes in the CD spectrum. researchgate.netrsc.org
Table 2: Chiroptical Analysis of Desymmetrized meso-DPEN Derivatives
| Technique | Application | Findings | Reference |
| ORD & ECD | Absolute Configuration Assignment | The absolute configuration of enantiomers from desymmetrized meso-diamine was assigned by comparing experimental ORD spectra with DFT calculations. | mdpi.comresearchgate.net |
| ECD | Conformation of Catalysts | The absolute configuration was shown to be maintained in ruthenium catalysts derived from the diamine by comparing their ECD spectra. | mdpi.comresearchgate.net |
| CD Spectroscopy | DNA Binding Studies | Nickel(II) complexes with meso-DPEN ligands showed significant binding to DNA quadruplexes, causing major effects on the CD spectrum. | researchgate.netrsc.org |
| CD Spectroscopy | Enantiodiscrimination | A copper-based sensor system showed that enantiomers of 1,2-diphenylethylenediamine induce equal and opposite CD spectra, allowing for differentiation. | nih.gov |
Mass Spectrometry in Mechanistic Research and Complex Characterization
Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is widely used for determining molecular weights and elucidating the structures of compounds and complexes involving this compound.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for analyzing large, non-volatile, and thermally labile molecules, such as metal complexes. It has been instrumental in confirming the identity and composition of various Schiff base complexes derived from meso-DPEN. researchgate.netrsc.org For example, ESI-MS was used to confirm the molecular ion peaks for novel nickel(II) complexes, verifying their successful synthesis before further investigation of their DNA binding properties. researchgate.netrsc.org
In mechanistic research, MS can be used to identify reaction intermediates and products. Its application in studying the binding of metal complexes to DNA is particularly noteworthy. ESI-MS can detect the non-covalent complexes formed between a metal-diamine species and a DNA molecule, providing direct evidence of the interaction and its stoichiometry. Studies have used ESI-MS to demonstrate that nickel(II) complexes containing the this compound moiety bind to tetramolecular DNA quadruplexes. researchgate.netrsc.orgresearchgate.net
In Situ Spectroscopic Techniques for Reaction Monitoring
In situ spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, without the need for sampling and quenching. spectroscopyonline.com This provides a continuous stream of data on the concentrations of reactants, intermediates, and products, offering profound insights into reaction kinetics and mechanisms. While specific published examples focusing solely on this compound are not prominent, the principles of these techniques are directly applicable to its chemistry.
In Situ Infrared (IR) Spectroscopy: Techniques like Attenuated Total Reflectance (ATR)-IR spectroscopy are powerful for monitoring reactions in solution. acs.org The formation and consumption of species can be tracked by observing changes in characteristic vibrational bands. For example, in the synthesis of Schiff bases from meso-DPEN and an aldehyde, the disappearance of the aldehyde C=O stretch and the appearance of the imine C=N stretch could be monitored in real time to optimize reaction conditions and study kinetics.
In Situ NMR Spectroscopy: Monitoring a reaction directly in an NMR tube can reveal the presence of transient intermediates that might be missed by conventional analysis. For instance, monitoring the catalytic addition of diethylzinc (B1219324) to ketones in the presence of chiral diamine ligands by ¹⁹F NMR has been used to assess the enantioselectivity of the process in situ and identify key catalytic intermediates. uva.es Such an approach could be readily applied to reactions catalyzed by chiral ligands derived from meso-DPEN.
These in situ methods are invaluable for understanding complex reaction networks, identifying labile intermediates, and developing more efficient and selective synthetic processes involving this compound and its derivatives. spectroscopyonline.comacs.org
Future Prospects and Challenges in Meso 1,2 Diphenylethylenediamine Research
Development of More Efficient and Sustainable Catalytic Systems
A significant frontier in catalysis is the development of systems that are not only highly efficient but also environmentally sustainable. Research involving meso-1,2-diphenylethylenediamine (B1233172) is actively contributing to this goal. A key strategy is the heterogenization of catalysts, which involves immobilizing a homogeneous catalyst onto a solid support. This approach simplifies catalyst recovery and reuse, a crucial aspect of green chemistry.
For instance, a Noyori-Ikariya type asymmetric catalyst has been successfully immobilized onto a superhydrophobic mesoporous polymer. rsc.org This polymer was prepared by copolymerizing N-p-styrenesulfonyl-1,2-diphenylethylenediamine with divinylbenzene (B73037). rsc.org The resulting heterogeneous catalyst demonstrated higher activity in the asymmetric transfer hydrogenation of acetophenone (B1666503) compared to its homogeneous counterpart. rsc.org The enhanced performance is attributed to the unique microenvironment of the polymer support, which can improve the reactivity of intermediates and the rate of product formation. rsc.org
Similarly, researchers have functionalized mesoporous polymers with 1,2-diphenylethylenediamine to coordinate ruthenium catalysts. researchgate.net These solid catalysts showed superior activities in the asymmetric transfer hydrogenation of ketones, benefiting from good wettability and efficient product transfer from the catalyst into the water phase. researchgate.net The development of such stable and reusable organic polymer-based catalysts is vital for greener chemical synthesis. researchgate.net
| Catalyst System | Support Material | Reaction | Advantage over Homogeneous System |
| Ruthenium(II)–N-toluenesulfonyl-1,2-diphenylethylene-diamine (TsDPEN) complex | Micro-reticular resins | Asymmetric transfer hydrogenation | Enhanced reusability and stability |
| Ruthenium catalyst coordinated by 1,2-diphenylethylenediamine | Mesoporous polymer of divinylbenzene and p-styrene sulfonic acid | Asymmetric transfer hydrogenation of ketones | Higher activity |
| Noyori–Ikariya asymmetric catalyst with N-p-styrenesulfonyl-1,2-diphenylethylenediamine | Superhydrophobic mesoporous polymer | Asymmetric transfer hydrogenation of acetophenone | Higher activity (TOF 8.8 h⁻¹ vs 3.1 h⁻¹) rsc.org |
This table summarizes examples of heterogenized catalytic systems derived from 1,2-diphenylethylenediamine, highlighting their improved efficiency and sustainability.
Exploration of Novel Derivatization Pathways and Ligand Architectures
The versatility of the this compound scaffold lies in its potential for derivatization to create ligands with tailored electronic and steric properties. A key area of exploration is the desymmetrization of the achiral meso starting material to generate enantiopure chiral ligands.
A notable achievement is the synthesis of enantiopure C₁-symmetric N-Heterocyclic Carbene (NHC) ligands. mdpi.comresearchgate.net This process begins with the installation of a substituent, such as a 2-isopropylphenyl group, onto one of the nitrogen atoms of this compound. mdpi.com The resulting racemic mixture is then separated into its constituent enantiomers using enantioselective chromatography. mdpi.com These chiral C₁-symmetric NHC precursors can then be used to synthesize enantiopure ruthenium catalysts for applications in asymmetric olefin metathesis. mdpi.comresearchgate.net
The configuration of the substituents on the diamine backbone (syn or anti) has been shown to significantly influence catalytic efficiency in reactions like ring-closing metathesis (RCM) and cross-metathesis. mdpi.commdpi.com For example, ruthenium catalysts bearing C₁-symmetric NHC ligands with syn-related phenyl groups on the backbone have been synthesized from this compound. mdpi.commdpi.com The investigation into these different stereochemical relationships is crucial for designing improved chiral catalysts. mdpi.com Further research aims to move beyond simply replacing phenyl groups with other aryl groups, as this has not always led to improved enantioselectivities. acs.org
Integration into Emerging Fields (e.g., Nanotechnology, Bio-inspired Catalysis)
The unique properties of this compound derivatives are finding applications in burgeoning fields like nanotechnology and bio-inspired catalysis.
In nanotechnology, derivatives of 1,2-diphenylethylenediamine are being incorporated into advanced materials. For example, N-p-styrenesulfonyl-1,2-diphenylethylenediamine has been used as a monomer to create functionalized mesoporous polymers. rsc.org These materials, with controlled pore sizes and high surface areas, act as "nanoreactors," providing a confined environment that can enhance catalytic activity and selectivity. rsc.orgresearchgate.net The development of chiral periodic mesoporous organosilicas (PMOs) is another promising direction, although the catalytic activity of such materials is often lower than their homogeneous analogues. researchgate.net
Bio-inspired catalysis seeks to mimic the high efficiency and selectivity of natural enzymes. mdpi.comnih.gov The use of chiral building blocks like diamines is a cornerstone of this approach. Nature's catalysts, such as the oxygen-evolving complex in photosystem II, utilize earth-abundant metals within precisely structured organic scaffolds to perform complex reactions. mdpi.com Similarly, synthetic catalysts derived from this compound create a specific chiral environment around a metal center (e.g., Ruthenium, Cobalt, Copper), mimicking the active site of an enzyme. rsc.orgacs.orgmdpi.com This approach allows for reactions to be carried out with high selectivity under mild conditions, drawing a direct parallel to biological processes. nih.gov The diamine framework can also participate in hydrogen bonding, which is a critical interaction in many enzymatic reactions for substrate activation and orientation. researchgate.net
Addressing Stereoselectivity and Activity Challenges in Complex Reactions
While this compound is a valuable precursor, achieving high stereoselectivity and activity in complex reactions remains a significant challenge. For instance, ruthenium catalysts incorporating C₁-symmetric NHC ligands derived from desymmetrized this compound have registered only modest enantioselectivities in model asymmetric metathesis reactions. researchgate.net
The stereochemical relationship of substituents on the NHC backbone is a critical factor. Ruthenium catalysts with a syn backbone configuration, derived from this compound, exhibit different catalytic efficiencies compared to their anti counterparts, which are derived from the chiral (R,R)- or (S,S)-1,2-diphenylethylenediamine. mdpi.commdpi.com This highlights the need for careful ligand design and tuning.
Addressing these challenges involves several strategies:
Systematic Ligand Modification: Researchers are creating libraries of catalysts with varied substituents on the nitrogen atoms to fine-tune the steric and electronic environment of the metal center. mdpi.com
Counter-ion Effects: In ionic catalysts, such as chiral cobalt(III) complexes, the choice of the counter-anion can significantly influence the enantioselectivity of a reaction. acs.org Studies have shown large differences in enantiomeric excess when using different chiral anions, a phenomenon known as matched/mismatched effects. acs.org
Innovative Reaction Protocols: Exploring new methods, such as cascade reactions or borrowing hydrogen catalysis, could provide novel pathways to achieve desired stereochemical outcomes. ontosight.ai
The table below shows results for the asymmetric Michael addition of dimethyl malonate to trans-β-nitrostyrene using different chiral cobalt(III) catalysts, illustrating the impact of the counter-anion on enantioselectivity.
| Catalyst | Counter-Anion (A⁻) | Yield (%) | Enantiomeric Excess (ee %) |
| Λ-(S,S)-1³⁺ 2Cl⁻BArf⁻ | Chloride / Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate | 99 | 87 |
| Λ-(S,S)-1³⁺ 2(1R)-camphSO₃⁻BArf⁻ | (1R)-Camphorsulfonate | 99 | 40 |
| Λ-(S,S)-1³⁺ 2(1S)-camphSO₃⁻BArf⁻ | (1S)-Camphorsulfonate | 99 | 57 |
| Λ-(S,S)-1³⁺ 2(R)-VAPOL⁻BArf⁻ | (R)-VAPOL | 99 | 87 |
| Λ-(S,S)-1³⁺ 2(S)-VAPOL⁻BArf⁻ | (S)-VAPOL | 99 | 24 |
Data adapted from research on chiral tricationic tris(1,2-diphenylethylenediamine) cobalt(III) hydrogen bond donor catalysts. acs.org The results demonstrate the significant influence of the chiral counter-anion on the stereochemical outcome of the reaction.
Continued research in these areas will be essential to unlock the full potential of this compound as a versatile building block for the next generation of advanced catalysts.
Q & A
Q. What are the optimized synthetic routes for meso-1,2-diphenylethylenediamine, and how do yields vary with reaction conditions?
- Methodology : Three primary methods are documented:
- Nitrosation Route : Reacting 1,2-diphenylethylenediamine with NaNO₂ and H₂SO₄ at elevated temperatures, followed by neutralization with NH₃·H₂O. This yields 83% pure product (melting point: 118–119.5°C) .
- Benzoylation : Treatment with benzoyl chloride in benzene produces N-(2-benzamido-1,2-diphenylethyl)benzamide in 98% yield via immediate precipitation .
- Ester Aminolysis : Refluxing with methyl benzoate for 78 hours yields the same amide product (88% yield) .
- Key Considerations : Temperature control during nitrosation and stoichiometric excess of benzoyl chloride are critical for reproducibility.
Q. How can purification and characterization of this compound derivatives be systematically validated?
- Methodology :
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) effectively isolates stereoisomers like threo-1,2-diphenyl-2-aminoethanol .
- Characterization : Use NMR (¹H, ¹³C) to confirm stereochemistry, IR for functional groups (e.g., C=O at 1670–1680 cm⁻¹), and MS for molecular ion validation .
- Purity Assessment : Melting point analysis and TLC (Rf comparison) resolve contamination issues, as seen in failed attempts to synthesize eversion-1,2-diphenyl-2-aminoethanol .
Q. What analytical techniques resolve contradictions in stereochemical outcomes during synthesis?
- Methodology :
- Chiral HPLC or CE : Separates enantiomers in chiral derivatives (e.g., Schiff bases) .
- X-ray Crystallography : Determines absolute configuration, as applied in cobalt(III) Schiff base complexes derived from this compound .
- Vibrational Circular Dichroism (VCD) : Resolves ambiguities in diastereomeric mixtures, especially when NMR signals overlap .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its coordination behavior in transition metal catalysts?
- Methodology :
- Ligand Design : The meso isomer forms C1-symmetric N-heterocyclic carbene (NHC) ligands, which enhance enantioselectivity in Ru-catalyzed olefin metathesis. For example, Paradiso et al. achieved >90% ee in ring-opening metathesis polymerization using desymmetrized ligands .
- Surface Reactivity : Stereoisomers exhibit divergent reactivity on gold surfaces; the meso form stabilizes carbene intermediates more effectively than chiral counterparts in catalytic cycles .
- Experimental Validation : Cyclic voltammetry and XPS track electronic effects of ligand stereochemistry on metal centers .
Q. What role does this compound play in enantioselective host-guest systems?
- Methodology :
- Supramolecular Assembly : Co-crystallization with N-(2-naphthoyl)-L-aspartic acid forms chiral hosts for enantioseparation of 1-arylethanols (up to 96% ee) .
- Inclusion Crystal Screening : Three methods are compared: solvent evaporation, diffusion, and grinding. Solvent evaporation yielded the highest inclusion ratio (100%) .
- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) quantifies binding affinities and entropy-driven enantioselectivity .
Q. How can computational modeling predict the catalytic performance of this compound-derived ligands?
- Methodology :
- DFT Calculations : Optimize geometries of Ru-NHC complexes to correlate ligand structure with metathesis activity. For example, electron-donating groups on NHCs lower activation barriers in olefin cross-metathesis .
- Molecular Docking : Simulate interactions between Schiff base complexes and biomolecular targets (e.g., DNA quadruplexes), predicting binding modes validated by UV-vis titrations .
Data Contradiction Analysis
Q. Why do synthetic yields for this compound derivatives vary across studies?
- Resolution Strategy :
- Reaction Monitoring : In-situ IR spectroscopy identifies intermediates in benzoylation reactions, revealing incomplete acylation as a yield-limiting factor .
- Byproduct Analysis : GC-MS detects nitrosamine impurities in nitrosation routes, necessitating post-reaction neutralization at controlled pH .
- Catalyst Screening : Alternative catalysts (e.g., Pt/C vs. Pd/C) in hydrogenation steps significantly impact diastereoselectivity and yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
